Enhanced LTR G-Quadruplex Stabilization
HIV-1 inhibitor-62, the Cu2+-complexed NDI-MOC, demonstrates enhanced binding to HIV-1 LTR G-quadruplex (G4) DNA structures compared to its direct analog, the Zn2+ complex, and the metal-free NDI-tetraazacycloalkane conjugate [1]. In vitro FRET (Förster Resonance Energy Transfer) and CD (Circular Dichroism) assays confirmed a metal-dependent increase in G4 stabilization, with the Cu2+ complex showing the most pronounced effect [1].
| Evidence Dimension | G-quadruplex binding/stabilization |
|---|---|
| Target Compound Data | Highest degree of LTR G4 stabilization among tested MOCs |
| Comparator Or Baseline | Zn2+ complex (NDI-MOC-Zn) and metal-free ligand (NDI-tetraazacycloalkane conjugate) |
| Quantified Difference | Not explicitly quantified in available public data, but reported as qualitatively 'enhanced' |
| Conditions | In vitro FRET and CD assays |
Why This Matters
This enhanced G4 binding is a key determinant of the compound's unique dual-mode antiviral activity, differentiating it from other NDI-based inhibitors and making it a critical tool for studying the role of LTR G4s in HIV-1 transcription.
- [1] Nadai M, Doria F, Frasson I, Perrone R, Pirota V, Bergamaschi G, Freccero M, Richter SN. Naphthalene Diimide-Tetraazacycloalkane Conjugates Are G-Quadruplex-Based HIV-1 Inhibitors with a Dual Mode of Action. ACS Infect Dis. 2024 Feb 9;10(2):489-499. doi: 10.1021/acsinfecdis.3c00453. View Source
